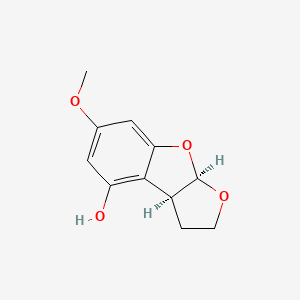
(-)-Dihydroaflatoxin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Dihydroaflatoxin D2: is a naturally occurring mycotoxin produced by certain species of Aspergillus fungi. It is a derivative of aflatoxin, which is known for its potent carcinogenic properties. This compound is of significant interest due to its structural complexity and biological activity, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dihydroaflatoxin D2 typically involves multiple steps, including the cyclization of precursor molecules and subsequent functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is generally not common due to its toxic nature. it can be produced in controlled laboratory settings using fermentation processes involving Aspergillus species. The fermentation conditions, such as nutrient availability, temperature, and pH, are optimized to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Dihydroaflatoxin D2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and toxic metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the target functional group but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Dihydroaflatoxin D2 is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology: In biological research, this compound is used to study the mechanisms of mycotoxin action and its effects on cellular processes. It helps in understanding how mycotoxins interact with biological macromolecules.
Medicine: In medicine, this compound is investigated for its potential role in carcinogenesis and its effects on liver function. It is also used in developing diagnostic tools for detecting aflatoxin exposure.
Industry: In the industrial sector, the focus is primarily on preventing contamination by this compound in food and feed products. Research is directed towards developing methods for detecting and mitigating its presence.
Mécanisme D'action
The mechanism of action of (-)-Dihydroaflatoxin D2 involves its interaction with cellular DNA, leading to mutations and potentially causing cancer. It forms adducts with DNA, disrupting normal cellular processes and leading to uncontrolled cell growth. The molecular targets include various enzymes involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
Aflatoxin B1: Known for its high toxicity and carcinogenicity.
Aflatoxin G1: Another potent mycotoxin with similar biological effects.
Sterigmatocystin: A precursor to aflatoxins with similar toxic properties.
Uniqueness: (-)-Dihydroaflatoxin D2 is unique due to its specific stereochemistry and the particular pathways it affects in biological systems. Its reduced form compared to other aflatoxins may result in different reactivity and toxicity profiles.
Conclusion
This compound is a compound of significant interest due to its complex structure and potent biological activity. Understanding its synthesis, reactions, and applications can provide valuable insights into the behavior of mycotoxins and their impact on health and industry.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(3aR,8bS)-6-methoxy-1,2,3a,8b-tetrahydrofuro[2,3-b][1]benzofuran-8-ol |
InChI |
InChI=1S/C11H12O4/c1-13-6-4-8(12)10-7-2-3-14-11(7)15-9(10)5-6/h4-5,7,11-12H,2-3H2,1H3/t7-,11+/m0/s1 |
Clé InChI |
YNPOSBONXFRQDW-WRWORJQWSA-N |
SMILES isomérique |
COC1=CC(=C2[C@@H]3CCO[C@@H]3OC2=C1)O |
SMILES canonique |
COC1=CC(=C2C3CCOC3OC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)

![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
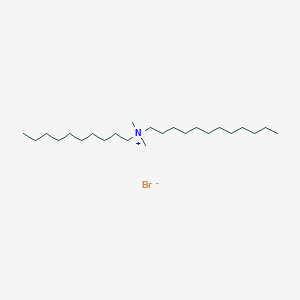
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
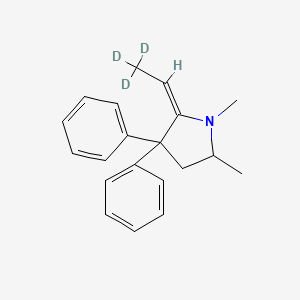
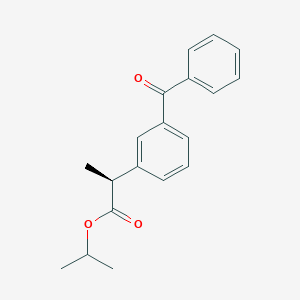
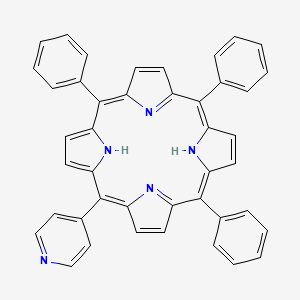
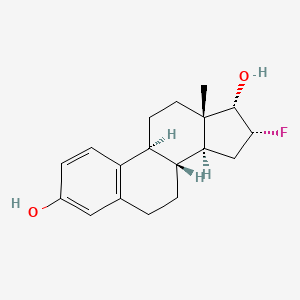
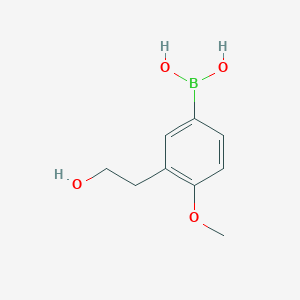
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)
